molecular formula CHF3O B075723 Trifluoromethanol CAS No. 1493-11-4

Trifluoromethanol

Cat. No.: B075723
CAS No.: 1493-11-4
M. Wt: 86.013 g/mol
InChI Key: WZCZNEGTXVXAAS-UHFFFAOYSA-N
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Description

Trifluoromethanol, also known as trifluoromethyl alcohol or perfluoromethanol, is a synthetic organic compound with the chemical formula CHF₃O. It is the simplest perfluoroalcohol and is characterized by its colorless gaseous state at room temperature. This compound is notable for its instability under normal conditions, making it a compound of interest in various scientific fields .

Preparation Methods

Trifluoromethanol can be synthesized through several methods:

Chemical Reactions Analysis

Trifluoromethanol undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of trifluoromethanol involves its ability to undergo elimination and substitution reactions. The trifluoromethoxy group can interact with various molecular targets, including enzymes and receptors, altering their activity. The high electronegativity of the fluorine atoms in this compound contributes to its unique reactivity and stability in certain chemical environments .

Comparison with Similar Compounds

Properties

IUPAC Name

trifluoromethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O/c2-1(3,4)5/h5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCZNEGTXVXAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164217
Record name Methanol, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.013 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493-11-4
Record name Trifluoromethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1493-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanol, trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanol, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanol
Reactant of Route 2
Trifluoromethanol
Reactant of Route 3
Trifluoromethanol
Reactant of Route 4
Trifluoromethanol
Reactant of Route 5
Trifluoromethanol
Reactant of Route 6
Trifluoromethanol

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